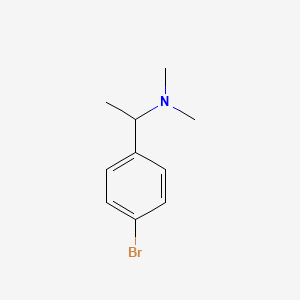

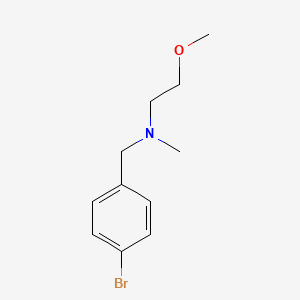

![molecular formula C6H4N4O2S B3023272 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine CAS No. 30536-22-2](/img/structure/B3023272.png)

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine

Vue d'ensemble

Description

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine is a heterocyclic organic compound . It has the chemical formula C6H4N4O2S . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of compounds similar to 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine has been reported. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Applications De Recherche Scientifique

Anticancer Potential

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine has been studied as a potential anticancer agent. Researchers have synthesized a series of boron-based benzo[c][1,2,5]thiadiazoles targeting tumor hypoxia. These compounds show promise in inhibiting cancer cell growth by addressing the hypoxic microenvironment within tumors .

Organic Photovoltaics

The benzo[c][1,2,5]thiadiazole motif is known for its strong electron-accepting properties. It has been explored in organic photovoltaics (solar cells) due to its ability to facilitate charge separation and transport. The compound’s π-conjugated structure makes it suitable for use in photovoltaic devices .

Fluorescent Sensors

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine derivatives can serve as fluorescent sensors. They have been investigated for detecting lipid droplets, mitochondria, and plasma membranes. These sensors find applications in bioimaging and cellular studies .

Visible-Light Organophotocatalysis

While the BTZ motif has been widely studied in photovoltaics, its potential as a visible-light organophotocatalyst remains underexplored. 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine derivatives could play a role in developing efficient photocatalytic systems for organic transformations .

Antiproliferative Activity

In vitro studies have indicated that certain derivatives of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine exhibit antiproliferative activity against cancer cells. For instance, wound healing ability inhibition was observed in A549 lung cancer cells treated with specific compounds .

Hypoxia Agents

As mentioned earlier, the synthesis of boron-based benzo[c][1,2,5]thiadiazoles represents a novel approach to developing hypoxia agents. These compounds may offer targeted therapies for hypoxic tumor regions .

Orientations Futures

In the field of medicinal chemistry, there is a growing interest in the development of boron-based heterocycles as potential therapeutic agents . The design and synthesis of new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia have been reported . This suggests potential future directions for research involving 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine and similar compounds.

Mécanisme D'action

Target of Action

Similar compounds have been researched for their interaction with various molecular mechanisms such as interference of egfr phosphorylation, inhibition of glutathione transferase p1-1 (gstp1-1), and acting as nitrogen (ii) oxide donors .

Mode of Action

It’s known that the compound is part of the benzo[c][1,2,5]thiadiazole (btz) group, which has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group is a strongly electron-accepting moiety .

Biochemical Pathways

Compounds in the btz group have been used in photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .

Result of Action

Similar compounds have shown potential anticancer activity . More research is needed to fully understand the effects of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine. For instance, light can influence the activity of compounds in the BTZ group, which are used in photovoltaics and as fluorescent sensors .

Propriétés

IUPAC Name |

4-nitro-2,1,3-benzothiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLUTZNXOOLBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378269 | |

| Record name | 4-nitro-2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine | |

CAS RN |

30536-22-2 | |

| Record name | 4-nitro-2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

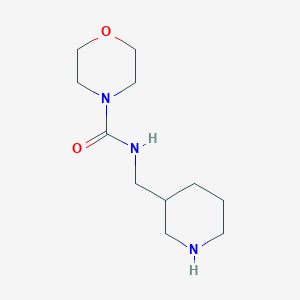

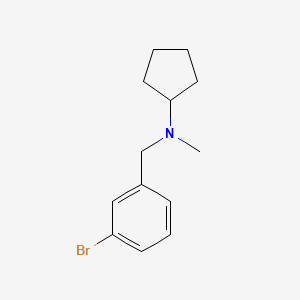

![N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023189.png)

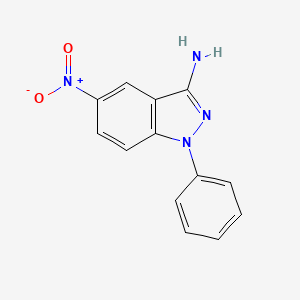

![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)

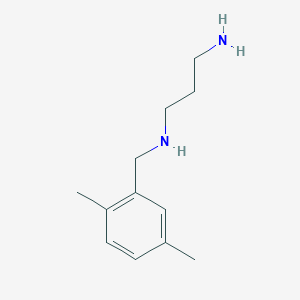

![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)

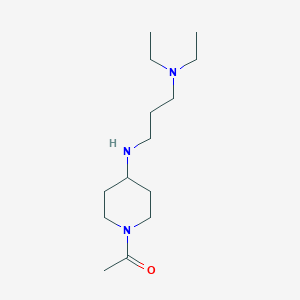

![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)

![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

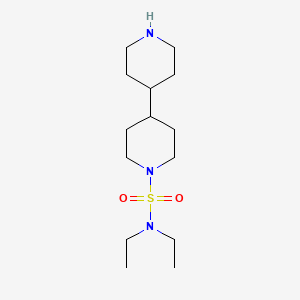

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B3023212.png)